1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, a hydroxy group, and a methoxybenzoyl group
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-25(2)13-6-14-26-20(17-7-4-5-8-18(17)24)19(22(28)23(26)29)21(27)15-9-11-16(30-3)12-10-15/h4-5,7-12,20,27H,6,13-14H2,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFBMAPAVWDDP-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the sequential addition of the dimethylamino, fluorophenyl, hydroxy, and methoxybenzoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
- 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile Oxalate
- 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
